![molecular formula C5H6N2O2 B3392548 5-Methylisoxazole-4-carboxamide CAS No. 1097817-28-1](/img/structure/B3392548.png)
5-Methylisoxazole-4-carboxamide
Overview
Description
5-Methylisoxazole-4-carboxamide is a derivative of isoxazole, a five-membered heterocyclic compound. It is used in the synthesis of various isoxazole-based amides . These amides have been evaluated for their anti-inflammatory, ulcerogenic, and antimicrobial activity .
Synthesis Analysis
Isoxazole-based amides, including 5-Methylisoxazole-4-carboxamide, are synthesized by the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with various aliphatic, aromatic, and heterocyclic amines . The synthesized compounds are characterized by analysis of spectroscopic data .Chemical Reactions Analysis
The chemical reactions involving 5-Methylisoxazole-4-carboxamide primarily include its use as a reactant in the synthesis of various isoxazole-based amides . These reactions are characterized by the formation of new bonds and the generation of new compounds with potential biological activity .Scientific Research Applications
- Background : Isoxazole-amide derivatives exhibit antifungal properties . These compounds are crucial in combating fungal infections.
Antifungal Activity
Herbicidal Activity
Antiviral Properties
Anticancer Potential
Antibacterial Activity
Insecticidal Potential
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Methylisoxazole-4-carboxamide is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid present in cell membranes into inflammatory mediators such as prostaglandins (PGs), prostacyclins, and thromboxanes .
Mode of Action
5-Methylisoxazole-4-carboxamide interacts with the active site of the COX-2 enzyme . The compound’s interaction with COX-2 inhibits the enzyme’s activity, thereby reducing the production of inflammatory mediators . This results in a decrease in inflammation and swelling .
Biochemical Pathways
The inhibition of the COX-2 enzyme by 5-Methylisoxazole-4-carboxamide affects the arachidonic acid pathway . This pathway is responsible for the production of inflammatory mediators. By inhibiting COX-2, the compound reduces the production of these mediators, thereby alleviating inflammation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 5-Methylisoxazole-4-carboxamide have been studied in silico . These studies suggest that the compound has good oral drug-like behavior and a non-toxic nature . .
Result of Action
The primary result of 5-Methylisoxazole-4-carboxamide’s action is a significant reduction in inflammation . In a carrageenan-induced albino rat paw edema assay, compounds related to 5-Methylisoxazole-4-carboxamide exhibited 92.85–93.57% edema inhibition after 5 hours . Additionally, these compounds showed good antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis .
properties
IUPAC Name |
5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(5(6)8)2-7-9-3/h2H,1H3,(H2,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGRQQFUASVDPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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